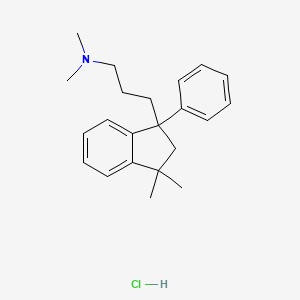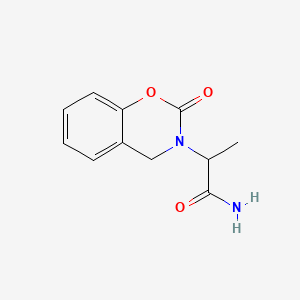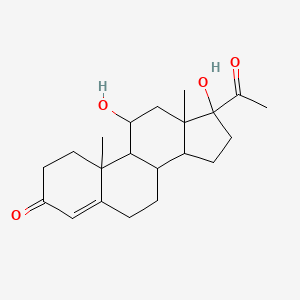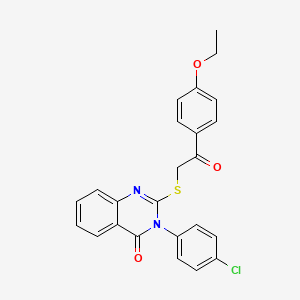
3,21-Dihydroxypregn-5-en-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,21-Dihydroxypregn-5-en-20-one: is a steroidal compound with the molecular formula C21H32O3 . It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by the presence of hydroxyl groups at the 3rd and 21st positions and a ketone group at the 20th position on the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,21-Dihydroxypregn-5-en-20-one typically begins with pregnenolone.
Hydroxylation: The hydroxylation at the 21st position can be achieved using reagents such as lead tetraacetate and iodine under irradiation conditions.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,21-Dihydroxypregn-5-en-20-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.
Substitution: The hydroxyl groups at the 3rd and 21st positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: 19-oxo derivatives.
Reduction Products: 3,21-Dihydroxy-20-hydroxypregn-5-en.
Substitution Products: Acetates, sulfonates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other steroidal compounds.
- Studied for its reactivity and transformation under various chemical conditions.
Biology:
- Investigated for its role in steroid hormone biosynthesis.
- Used in studies related to enzyme activity and metabolic pathways.
Medicine:
- Potential therapeutic applications due to its structural similarity to other biologically active steroids.
- Studied for its anti-inflammatory properties .
Industry:
- Utilized in the production of steroidal drugs and hormones.
- Employed in the synthesis of complex steroidal frameworks for pharmaceutical applications.
Mechanism of Action
Molecular Targets and Pathways:
- 3,21-Dihydroxypregn-5-en-20-one exerts its effects by interacting with steroid hormone receptors.
- It modulates the activity of enzymes involved in steroid biosynthesis and metabolism.
- The compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages .
- It affects signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
- 3,17-Dihydroxypregn-5-en-20-one
- 3,16-Dihydroxypregn-5-en-20-one
- 3,21-Dihydroxy-20-hydroxypregn-5-en
Uniqueness:
- The presence of hydroxyl groups at both the 3rd and 21st positions, along with a ketone group at the 20th position, makes 3,21-Dihydroxypregn-5-en-20-one unique.
- Its specific structural configuration contributes to its distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQRAOBRXUWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862569 |
Source


|
| Record name | 3,21-Dihydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
![N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine](/img/structure/B12002614.png)

![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)



![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)


